![molecular formula C17H23N3O B2444314 N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide CAS No. 1385415-71-3](/img/structure/B2444314.png)
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
- Application : These imines undergo cycloadditions with olefinic dipolarophiles. These reactions often eliminate hydrogen cyanide (HCN) in a stereospecific manner, making these imines synthetic equivalents of nonstabilized nitrile ylides .
- Application : N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide can participate in cyanosilylation reactions, leading to the formation of useful cyanosilylated products. This protocol features low n-BuLi loadings, room temperature conditions, and good chemo-/regio-selectivity .
Cycloaddition Chemistry
Cyanosilylation Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(16-8-3-2-4-9-16)20(12-15-6-5-7-15)13-17(21)19-11-10-18/h2-4,8-9,14-15H,5-7,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJDFUPTFEDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2CCC2)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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